5-ブロモ-2-ヒドロキシベンゾフェノン

概要

説明

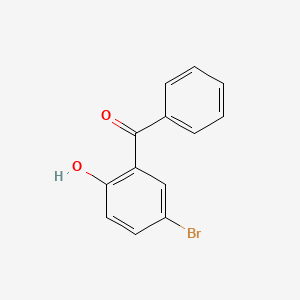

5-Bromo-2-hydroxybenzophenone is a useful research compound. Its molecular formula is C13H9BrO2 and its molecular weight is 277.11 g/mol. The purity is usually 95%.

The exact mass of the compound 5-Bromo-2-hydroxybenzophenone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22344. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Bromo-2-hydroxybenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-hydroxybenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

シッフ塩基合成の原料

5-ブロモ-2-ヒドロキシベンゾフェノンは、さまざまなモノ縮合シッフ塩基の合成のための原料として使用できます 。シッフ塩基は、窒素原子が水素ではなくアリールまたはアルキル基に結合した、炭素-窒素二重結合を含む官能基を持つ化合物のクラスです。これらは、有機合成、医薬品化学、分析化学の分野で幅広い用途を持っています。

4-ブロモ-2-{a-[1-(2-チエニル)ベンゾイミダゾール-2-イル]ベンジル}フェノールの調製

この化合物は、5-ブロモ-2-ヒドロキシベンゾフェノンを使用して調製できます 。生成された化合物は、有機合成と医薬品化学の分野で潜在的な用途を持っています。

4-ブロモ-2-{[2-(2-ヒドロキシベンジリデンアミノ)フェニルイミノ]フェニルメチル}フェノールの合成

5-ブロモ-2-ヒドロキシベンゾフェノンは、この化合物の合成における反応物として使用できます 。この化合物は、新しい材料や医薬品の開発に潜在的な用途がある可能性があります。

クロマトグラフィーの用途

5-ブロモ-2-ヒドロキシベンゾフェノンは、クロマトグラフィーに潜在的な用途がある可能性があります 。クロマトグラフィーは、混合物を溶液または懸濁液中で、成分が異なる速度で移動する媒体に通すことにより、混合物を分離するために使用される技術です。

質量分析の用途

この化合物は、質量分析にも潜在的な用途がある可能性があります 。質量分析は、イオンの質量電荷比を測定する分析技術です。これは、粒子の質量を決定し、試料または分子の元素組成を決定し、分子の化学構造を解明するために使用されます。

研究用

5-ブロモ-2-ヒドロキシベンゾフェノンは、主に研究目的で使用されます 。これは、実験室でのさまざまな化学反応や合成プロセスで使用できます。

Safety and Hazards

5-Bromo-2-hydroxybenzophenone is classified as a skin irritant (Category 2), an eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .

作用機序

Target of Action

It is often used as a raw material for the synthesis of various monocondensed schiff bases .

Mode of Action

It is known to be used in the synthesis of various compounds, suggesting it may interact with its targets through chemical reactions to form new compounds .

Result of Action

It is primarily used as a raw material in the synthesis of other compounds .

生化学分析

Biochemical Properties

It is known that it can be synthesized by employing p-bromophenyl benzoate as a starting material

Cellular Effects

It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Molecular Mechanism

It is known that 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance stabilized carbocation .

Temporal Effects in Laboratory Settings

It is known that it has a melting point of 111-114 °C .

Dosage Effects in Animal Models

It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Metabolic Pathways

It is known that 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance stabilized carbocation .

特性

IUPAC Name |

(5-bromo-2-hydroxyphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrO2/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVIICRNXAGUXLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70281642 | |

| Record name | 5-Bromo-2-hydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55082-33-2 | |

| Record name | 55082-33-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22344 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromo-2-hydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-hydroxybenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 5-Bromo-2-hydroxybenzophenone in the synthesis of Dioxomolybdenum(VI) chelates?

A: 5-Bromo-2-hydroxybenzophenone serves as a crucial building block for synthesizing Dioxomolybdenum(VI) chelates. It acts as a bidentate ligand, meaning it can bind to the central molybdenum atom through two donor atoms. [] These donor atoms are the oxygen from the hydroxyl group and the nitrogen from the thiosemicarbazone moiety, which is formed by reacting 5-Bromo-2-hydroxybenzophenone with a thiosemicarbazide. This binding forms a stable six-membered chelate ring with the molybdenum ion. []

Q2: How does the structure of the resulting Dioxomolybdenum(VI) chelate impact its properties?

A: The research used 5-Bromo-2-hydroxybenzophenone derivatives containing different alkyl substituents (methyl or ethyl) on the thiosemicarbazone moiety. [] This structural modification directly influences the electronic and steric properties of the resulting Dioxomolybdenum(VI) chelates. For instance, the study investigated the effect of the N(4)-phenyl substituent on the conjugation of the chelate rings using techniques like NMR and X-ray diffraction. [] Understanding these structure-property relationships is crucial for tailoring the chelates for specific applications.

Q3: What analytical techniques were employed to characterize the synthesized Dioxomolybdenum(VI) chelates?

A3: The researchers employed a range of analytical techniques to characterize the newly synthesized Dioxomolybdenum(VI) chelates. These techniques include:

- Elemental analysis: To determine the elemental composition and confirm the purity of the synthesized compounds. []

- Molar conductivity: To assess the ionic nature and electrolytic behavior of the chelates in solution. []

- Electronic spectroscopy: To study the electronic transitions within the molecule and gain insight into the metal-ligand bonding. []

- Infrared spectroscopy: To identify functional groups and investigate the coordination modes of the ligands to the molybdenum center. []

- Nuclear Magnetic Resonance (NMR) spectroscopy: To elucidate the structure and study the environment of specific atoms within the molecule. []

- Single-crystal X-ray diffraction: To determine the three-dimensional structure and molecular packing of the chelates in the solid state. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(Benzylsulfonyl)amino]acetic acid](/img/structure/B1330148.png)